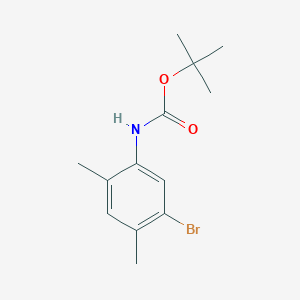

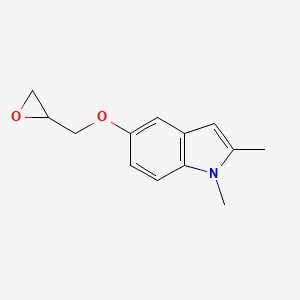

(1-(4-methoxybenzyl)-2-((2-methylbenzyl)thio)-1H-imidazol-5-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

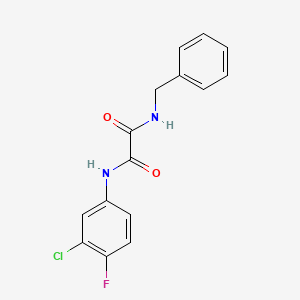

The compound appears to contain a methoxybenzyl group, a methylbenzyl group, and an imidazole ring. Methoxybenzyl and methylbenzyl are both aromatic compounds, which means they contain a benzene ring. The imidazole ring is a five-membered ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The methoxybenzyl and methylbenzyl groups would contribute to the overall hydrophobicity of the molecule, while the imidazole ring could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively nonpolar and hydrophobic. The compound’s solubility, melting point, boiling point, and other physical properties would depend on the specific arrangement of its atoms and the nature of its functional groups .Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Synthesis

Ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands, including imidazol-2-ylidene (ImNHC), have shown efficient catalysis for C-N bond formation using a hydrogen-borrowing strategy. These complexes, incorporating ligands like ImNHC, are highly efficient for C-N bond formation across various primary amine and alcohol substrates under solvent-free conditions (Donthireddy, Illam, & Rit, 2020).

Antimicrobial Activity

A series of novel imidazole bearing isoxazole derivatives have been synthesized, demonstrating potential antimicrobial activity. This includes derivatives of 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles, prepared by condensing specific intermediates with hydroxylamine hydrochloride in methanol (Maheta, Patel, & Naliapara, 2012).

Catalytic Oxidation

Molybdenum(VI) complexes with thiazole-hydrazone ligands have been encapsulated in zeolite Y, serving as catalysts for oxidation of primary alcohols and hydrocarbons. The encapsulation in zeolite played a significant role in the catalytic behavior of this heterogeneous catalyst (Ghorbanloo & Alamooti, 2017).

Biochemical Processes

Studies on Pseudomonas putida have shown the production of methanol from aromatic acids like 3,4,5-trimethoxybenzoic acid. This organism oxidizes these compounds and produces methanol, showing the biochemical transformations involving methoxyl groups (Donnelly & Dagley, 1980).

Zukünftige Richtungen

The future directions for research on this compound would depend on its potential applications. It could be of interest in various fields, including medicinal chemistry, materials science, or environmental science. Further studies could focus on exploring its synthesis, properties, and potential uses .

Eigenschaften

IUPAC Name |

[3-[(4-methoxyphenyl)methyl]-2-[(2-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-15-5-3-4-6-17(15)14-25-20-21-11-18(13-23)22(20)12-16-7-9-19(24-2)10-8-16/h3-11,23H,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLADZHNVQQSGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NC=C(N2CC3=CC=C(C=C3)OC)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-methoxybenzyl)-2-((2-methylbenzyl)thio)-1H-imidazol-5-yl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2860612.png)

![2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol](/img/structure/B2860616.png)

![N-(2,4-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2860617.png)

![N-(1-{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-chlorobenzenesulfonamide](/img/structure/B2860619.png)

![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2860627.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2860628.png)